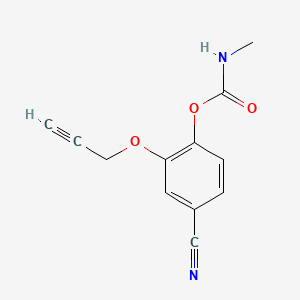
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentenol chain
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of reduction and dehydration steps to yield the desired product. The reaction conditions typically involve the use of solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium on carbon or lithium aluminum hydride.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include bromine, nitric acid, and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, such as fragrances and flavoring agents, due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, leading to the modulation of enzyme activity and subsequent biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-methylpent-3-en-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-(4-Ethoxyphenyl)-4-methylpent-2-en-1-ol: The position of the double bond differs, which can affect the compound’s chemical properties and reactivity.
1-(4-Ethoxyphenyl)-4-methylhex-3-en-1-ol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
205675-08-7 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-methylpent-3-en-1-ol |
InChI |
InChI=1S/C14H20O2/c1-4-16-13-8-6-12(7-9-13)14(15)10-5-11(2)3/h5-9,14-15H,4,10H2,1-3H3 |
InChI Key |
WVPRFPGECNBYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



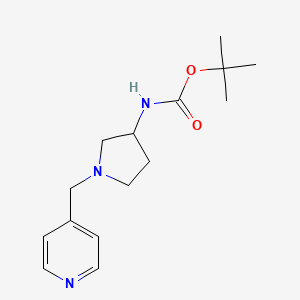
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

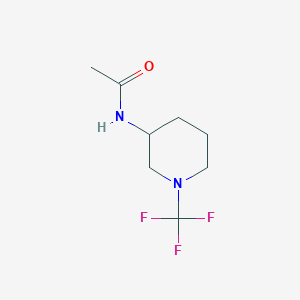
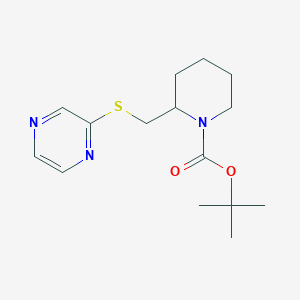
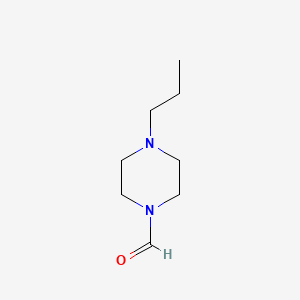
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
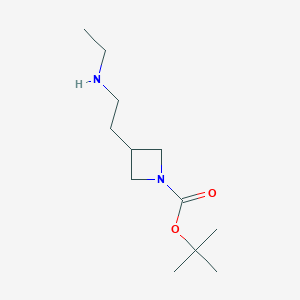
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
